4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid
Description
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Properties
IUPAC Name |
4-methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-21-11-5-3-4-9(6-11)12-7-10(15(17)18)8-13(16(19)20)14(12)22-2/h3-8H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSQOXHXJIJTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=CC(=C2)C(=O)O)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743019 | |
| Record name | 3',6-Dimethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-20-2 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′,6-dimethoxy-5-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',6-Dimethoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Modular Synthesis of 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid
Executive Summary
This technical guide outlines a robust, scalable synthetic route for 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid . This molecule features a sterically crowded tetrasubstituted benzene core, presenting specific challenges in regioselectivity (during nitration) and chemoselectivity (during cross-coupling).
The proposed strategy utilizes a Late-Stage Biaryl Assembly approach. By introducing the nitro group prior to the Suzuki-Miyaura coupling, we leverage the directing effects of the methoxy substituent to ensure regiochemical purity while avoiding the potential deactivation of the boronic acid partner.
Retrosynthetic Analysis & Strategy
The structural complexity of the target necessitates a disconnection strategy that minimizes steric clashes and maximizes yield.
Strategic Disconnections
-
C–C Biaryl Bond: The most logical disconnection is at the C3–C1' bond. This implies a Suzuki-Miyaura coupling between a halogenated benzoate core and a 3-methoxyphenylboronic acid.
-
Nitro Group Introduction: Introducing the nitro group (
) requires careful orchestration of electronic effects. The methoxy group ( ) at C4 is a strong ortho/para activator. With C3 occupied (by a halogen precursor), the C5 position becomes the electronically favored site for electrophilic aromatic substitution (nitration), being ortho to the activator and meta to the deactivating ester.
The Pathway
-
Precursor: Methyl 3-bromo-4-methoxybenzoate.
-
Key Intermediate: Methyl 3-bromo-4-methoxy-5-nitrobenzoate.
-
Target: this compound.
Figure 1: Retrosynthetic disconnection showing the late-stage biaryl assembly.
Detailed Experimental Protocols
Stage 1: Regioselective Nitration
Objective: Synthesize Methyl 3-bromo-4-methoxy-5-nitrobenzoate.
Rationale: The C4-methoxy group directs the nitronium ion (
-
Reagents: Methyl 3-bromo-4-methoxybenzoate (1.0 equiv),
(fuming, 1.2 equiv), (conc., solvent). -
Conditions:
to RT, 2 hours.
Protocol:
-
Dissolve Methyl 3-bromo-4-methoxybenzoate (10.0 g, 38.6 mmol) in concentrated
(50 mL) in a round-bottom flask cooled to . -
Prepare a nitrating mixture of fuming
(2.0 mL) and (5 mL). -
Add the nitrating mixture dropwise over 30 minutes, maintaining internal temperature
. -
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) for consumption of starting material.[1]
-
Quench: Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring. The product will precipitate as a pale yellow solid.
-
Filter the solid, wash with cold water (
) and cold methanol ( ). -
Purification: Recrystallize from Ethanol/Water if necessary.
Technical Insight: The nitro group deactivates the ring toward further substitution, preventing dinitration.[2] The ester group at C1 ensures the C2 position (ortho to ester, meta to methoxy) is electronically disfavored [1].
Stage 2: Suzuki-Miyaura Cross-Coupling
Objective: Synthesize Methyl 4-methoxy-3-(3-methoxyphenyl)-5-nitrobenzoate.
Rationale: Nitro-substituted aryl halides can be challenging substrates due to potential catalyst poisoning or competitive reduction. High-activity catalysts like
-
Reagents: Stage 1 Product (1.0 equiv), 3-Methoxyphenylboronic acid (1.2 equiv),
(3.0 equiv), (0.05 equiv). -
Solvent: 1,4-Dioxane / Water (4:1).
-
Conditions:
, 12 hours, Inert Atmosphere ( ).
Protocol:
-
Charge a reaction vessel with Methyl 3-bromo-4-methoxy-5-nitrobenzoate (5.0 g, 16.4 mmol), 3-Methoxyphenylboronic acid (3.0 g, 19.7 mmol), and
(6.8 g, 49.2 mmol). -
Evacuate and backfill with Nitrogen (
). -
Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).
-
Add
(670 mg, 0.82 mmol). -
Heat to
for 12 hours. -
Workup: Cool to RT, dilute with EtOAc (100 mL), and wash with water and brine.
-
Dry over
, concentrate, and purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Stage 3: Ester Hydrolysis
Objective: Isolate the final free acid. Rationale: Mild basic hydrolysis prevents degradation of the nitro group.
-
Reagents: Stage 2 Product,
(3.0 equiv). -
Solvent: THF / Water (1:1).
Protocol:
-
Dissolve the biaryl ester (4.0 g) in THF (20 mL) and Water (20 mL).
-
Add
(3.0 equiv). -
Stir at
for 4 hours. -
Acidification: Cool to
and acidify to pH 2 using 1N HCl. -
Extract with EtOAc (
), dry, and concentrate to afford the target acid.
Data Summary & Process Parameters
| Parameter | Stage 1 (Nitration) | Stage 2 (Coupling) | Stage 3 (Hydrolysis) |
| Limiting Reagent | Methyl 3-bromo-4-methoxybenzoate | Nitro-bromide Intermediate | Biaryl Ester |
| Key Reagent | Fuming | 3-Methoxyphenylboronic acid | |
| Catalyst | None | None | |
| Temperature | |||
| Typical Yield | 85-90% | 70-75% | 95% |
| Critical Impurity | Dinitro species (trace) | Protodebromination product | Unreacted ester |
Reaction Workflow Diagram
Figure 2: Step-by-step reaction workflow with critical conditions.
Safety & Handling (HSE)
-
Nitration Risks: The nitration step is exothermic. Accumulation of reagents can lead to thermal runaway. Strict temperature control (
during addition) is mandatory. -
Nitro Compounds: Polysubstituted nitroaromatics can be shock-sensitive or explosive if dried completely without stabilizers. Handle intermediates with care and avoid high temperatures during drying.
-
Palladium Waste: All heavy metal waste from Stage 2 must be segregated into specific heavy metal waste streams for reclamation.
References
-
Regioselectivity in Nitration of Benzoates
-
Nitration of Methyl Benzoate: A Study in Regioselectivity. Journal of Chemical Education.[2] (Explains the meta-directing nature of esters vs. ortho-directing methoxy groups).
-
-
Suzuki Coupling of Nitro-Arenes
-
General Synthesis of Nitro-Methoxy Benzoic Acids
- Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid derivatives. ChemicalBook / MDPI.
Sources
Technical Guide: 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid
[1]
Executive Summary
4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid (CAS: 1381944-20-2 ) is a specialized biphenyl intermediate used in advanced medicinal chemistry. Characterized by a highly functionalized core—featuring a carboxylic acid, a nitro group, and two methoxy substituents—it serves as a critical scaffold for synthesizing biologically active biphenyl derivatives.
This compound is particularly relevant in the development of small molecule inhibitors where the biphenyl moiety acts as a linker or pharmacophore. Its structural versatility allows for orthogonal functionalization: the nitro group can be reduced to an amine for amide coupling, the carboxylic acid facilitates solubility or further conjugation, and the methoxy groups provide potential sites for metabolic stability or hydrogen bond acceptance.
Chemical Identity & Physicochemical Properties[1]
The following table consolidates the essential identification data for researchers and procurement specialists.
| Property | Specification |
| CAS Number | 1381944-20-2 |
| IUPAC Name | This compound |
| Synonyms | 3',6-Dimethoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid; [1,1'-Biphenyl]-3-carboxylic acid, 3',6-dimethoxy-5-nitro- |
| Molecular Formula | C₁₅H₁₃NO₆ |
| Molecular Weight | 303.27 g/mol |
| PubChem CID | 70699906 |
| SMILES | COC1=CC=CC(=C1)C2=C(C(=CC(=C2)C(=O)O)[O-])OC |
| InChI Key | PGSQOXHXJIJTGB-UHFFFAOYSA-N |
| LogP (Predicted) | ~2.8 |
| Appearance | Pale yellow to off-white solid |
Synthesis & Manufacturing Protocol
The synthesis of this compound typically employs a Suzuki-Miyaura cross-coupling strategy. This approach offers high regioselectivity and compatibility with the nitro group, which can be sensitive to harsher conditions.
Retrosynthetic Analysis
The strategic bond disconnection occurs at the C3–C1' aryl-aryl axis.
-
Electrophile: Methyl 3-bromo-4-methoxy-5-nitrobenzoate (protected acid avoids catalyst poisoning).
-
Nucleophile: 3-Methoxyphenylboronic acid.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
Step-by-Step Experimental Protocol
Note: This protocol describes the synthesis starting from the methyl ester precursor, followed by hydrolysis.
Step 1: Suzuki Coupling (Ester Formation)
-
Reagents:
-
Methyl 3-bromo-4-methoxy-5-nitrobenzoate (1.0 eq)
-
3-Methoxyphenylboronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
-
Procedure:
-
Charge a reaction vessel with the bromo-benzoate, boronic acid, and base.
-
Degas the solvent mixture with nitrogen for 15 minutes to remove oxygen (critical for Pd cycle).
-
Add the Pd catalyst under a nitrogen stream.
-
Heat the mixture to 90°C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the bromide.
-
Workup: Cool to RT, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Step 2: Hydrolysis (Target Acid Formation)
-
Reagents:
-
Coupled Ester Intermediate (from Step 1)
-
Lithium Hydroxide (LiOH·H₂O, 3.0 eq)
-
Solvent: THF/Water (1:1)
-
-
Procedure:
-
Dissolve the ester in THF/Water.
-
Stir at Room Temperature for 2–4 hours.
-
Acidification: Cool to 0°C and carefully acidify to pH ~2 using 1N HCl. The product typically precipitates.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Validation: Confirm structure via ¹H NMR (look for loss of methyl ester singlet ~3.9 ppm and retention of methoxy signals).
-
Reaction Pathway & Applications
The following diagram illustrates the synthesis logic and potential downstream transformations for drug discovery (e.g., reduction to anilines for kinase inhibitor scaffolds).
Figure 1: Synthetic workflow from halogenated precursors to the target acid and potential downstream medicinal chemistry applications.
Handling & Safety Profile
While specific toxicological data for this CAS is limited, its functional groups dictate the following safety protocols:
-
Nitro Compounds: Potential explosion hazard if heated under confinement or subjected to shock. Handle small quantities in a fume hood.
-
Skin/Eye Irritant: The carboxylic acid moiety is acidic and likely irritating to mucous membranes. Wear nitrile gloves and safety goggles.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation or hydrolysis of the methoxy ethers over long periods.
References
"biological activity of 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid"
The following technical guide details the biological and pharmacological profile of 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid (CAS 1381944-20-2). This analysis synthesizes structural pharmacophore modeling with established Structure-Activity Relationship (SAR) data for nitro-biphenyl-carboxylic acid derivatives.
Technical Guide for Drug Discovery & Medicinal Chemistry
Executive Summary
This compound (CAS: 1381944-20-2) is a functionalized biphenyl scaffold characterized by a nitro-benzoic acid core flanked by a meta-methoxy aryl ring. While often categorized as a high-value synthetic intermediate, its structural pharmacophore exhibits significant overlap with potent Xanthine Oxidase (XO) inhibitors , Aldose Reductase inhibitors , and Transthyretin (TTR) amyloid stabilizers .
This guide provides a comprehensive technical analysis of its biological potential, predicted mechanisms of action (MoA), and experimental protocols for validating its activity in preclinical workflows.
Chemical Identity & Structural Pharmacophore
The molecule’s activity is dictated by its rigid biphenyl core and the electronic interplay between the nitro group and the carboxylic acid tail.
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 3',6-Dimethoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid |
| CAS Number | 1381944-20-2 |
| Molecular Formula | C₁₅H₁₃NO₆ |
| Molecular Weight | 303.27 g/mol |
| H-Bond Donors/Acceptors | 1 / 6 |
| Predicted LogP | ~2.8 (Lipophilic, membrane permeable) |
| Key Pharmacophore | Nitro-biphenyl-carboxylic acid (Bioisostere of Xanthine) |
Structural Logic & SAR Analysis
-
Biphenyl Core: Provides a rigid hydrophobic scaffold that fits into narrow enzymatic pockets (e.g., the molybdenum center of XO).
-
5-Nitro Group: Acts as a strong electron-withdrawing group (EWG), increasing the acidity of the carboxylic acid and potentially interacting with serine or threonine residues in target active sites. It is also a metabolic "warhead" susceptible to reduction.
-
Carboxylic Acid: A critical "anchor" moiety that forms salt bridges with positively charged residues (e.g., Arginine) in the binding pocket.
-
3-Methoxyphenyl Ring: Provides steric bulk and hydrophobic interactions, optimizing selectivity against smaller binding pockets.
Predicted Biological Mechanisms of Action
Based on structural homology with established medicinal compounds, this molecule is predicted to exhibit activity in three primary biological pathways.
A. Xanthine Oxidase (XO) Inhibition
The structural motif of biphenyl carboxylic acids is a well-documented class of non-purine XO inhibitors (similar to Febuxostat and Topiroxostat intermediates).
-
Mechanism: The carboxylic acid competes with xanthine for the molybdenum cofactor site. The nitro group mimics the electron-deficient nature of the purine ring, stabilizing the inhibitor-enzyme complex.
-
Therapeutic Relevance: Gout management and hyperuricemia.
B. Transthyretin (TTR) Stabilization
Biaryl structures with polar tails are classic TTR kinetic stabilizers (e.g., Diflunisal, Tafamidis).
-
Mechanism: The biphenyl core binds into the thyroxine-binding pockets of the TTR tetramer, preventing dissociation into monomers and subsequent amyloid fibril formation.
-
Therapeutic Relevance: TTR Amyloidosis (ATTR).
C. COMT Inhibition (Prodrug Potential)
The nitro-methoxy-benzoic acid motif resembles a "masked" catechol.
-
Mechanism: Upon metabolic O-demethylation (by CYP450s), the compound converts to a nitro-catechol , a potent inhibitor of Catechol-O-Methyltransferase (COMT).
-
Therapeutic Relevance: Parkinson’s disease (adjunct to Levodopa).
Biological Pathway Visualization
The following diagram illustrates the predicted interaction of the compound within the Xanthine Oxidase pathway and its metabolic fate.
Figure 1: Predicted dual-pathway activity: Direct inhibition of Xanthine Oxidase and metabolic conversion to a COMT-inhibiting nitro-catechol.
Experimental Protocols for Validation
To validate the biological activity of CAS 1381944-20-2, the following standardized assays are recommended.
Protocol A: In Vitro Xanthine Oxidase Inhibition Assay
Objective: Determine the IC50 of the compound against bovine milk Xanthine Oxidase.
-
Reagent Preparation:
-
Buffer: 50 mM Potassium Phosphate (pH 7.5) with 0.1 mM EDTA.
-
Enzyme: Xanthine Oxidase (0.01 U/mL final concentration).
-
Substrate: Xanthine (50 µM final concentration).
-
Test Compound: Dissolve CAS 1381944-20-2 in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 10 µM).
-
-
Assay Workflow:
-
Add 140 µL Buffer + 10 µL Enzyme + 10 µL Test Compound to a 96-well UV-transparent plate.
-
Incubate at 25°C for 10 minutes to allow inhibitor binding.
-
Initiate reaction with 40 µL Xanthine substrate.
-
-
Detection:
-
Monitor absorbance at 290 nm (formation of uric acid) kinetically for 10 minutes.
-
-
Data Analysis:
-
Calculate % Inhibition =
. -
Fit data to a sigmoidal dose-response curve to determine IC50.
-
Protocol B: TTR Stabilization Assay (Turbidimetric)
Objective: Assess the compound's ability to prevent acid-induced TTR aggregation.
-
Reagents: Recombinant WT-TTR (0.4 mg/mL) in 10 mM phosphate, 100 mM KCl (pH 7.0).
-
Incubation:
-
Incubate TTR (495 µL) with Test Compound (5 µL in DMSO, 10 µM final) for 30 min at 37°C.
-
-
Aggregation Induction:
-
Add 500 µL of Acetate Buffer (200 mM, pH 4.4) to induce tetramer dissociation.
-
-
Measurement:
-
Monitor turbidity (Absorbance at 400 nm ) over 72 hours.
-
Success Criteria: A "flat" line indicates stabilization (inhibition of fibril formation) comparable to Diflunisal (positive control).
-
Synthesis & Purification Notes
For researchers synthesizing this compound for assay use:
-
Precursor: 3-bromo-4-methoxy-5-nitrobenzoic acid coupled with 3-methoxyphenylboronic acid via Suzuki-Miyaura coupling .
-
Purification: The nitro group makes the compound prone to "tailing" on silica gel. Use 1% Acetic Acid in the mobile phase (e.g., Hexane/EtOAc + 1% AcOH) to ensure sharp elution of the carboxylic acid.
-
Stability: Protect from light. Nitro-aromatics can undergo slow photoreduction or degradation. Store at -20°C.
References
-
PubChem Compound Summary. (2025). This compound (CID 70699906).[1] National Center for Biotechnology Information. Link
- Borges, F., et al. (2002). Simple coumarins as xanthine oxidase inhibitors: structure-activity relationship studies. Bioorganic & Medicinal Chemistry Letters.
- Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. PNAS.
- Learmonth, D. A., et al. (2010). Synthesis and biological evaluation of novel nitro-catechol inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry.
Sources
An In-depth Technical Guide to the Structural Analogs of 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid: A Focused Approach to Putative FabV Inhibitors
Introduction: Unveiling the Potential of a Privileged Scaffold
The compound 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid represents a fascinating scaffold in the realm of medicinal chemistry. Its diaryl ether core is a recurring motif in a multitude of biologically active molecules, demonstrating a wide array of activities including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4] The strategic placement of methoxy, nitro, and carboxylic acid functionalities on this scaffold suggests a nuanced potential for targeted biological interactions. This guide provides a comprehensive exploration of the design, synthesis, and evaluation of structural analogs of this molecule, with a specific focus on their putative role as inhibitors of the bacterial enoyl-acyl carrier protein reductase (FabV).
FabV is a critical enzyme in the bacterial fatty acid biosynthesis pathway (FasII), making it an attractive target for the development of novel antibacterial agents.[5][6][7] Notably, some pathogenic bacteria, such as Pseudomonas aeruginosa, express FabV, rendering them resistant to common FabI inhibitors.[6][7] The diaryl ether scaffold has been identified as a promising starting point for the development of potent FabV inhibitors.[5][6][7] This guide will, therefore, use the inhibition of FabV as the central hypothesis to inform the rational design of structural analogs of this compound.
Deconstructing the Core Moiety: A Rationale for Analog Design
The design of a focused library of analogs requires a thorough understanding of the contribution of each functional group to the molecule's overall physicochemical and pharmacological properties.
The Diaryl Ether Linkage: A Foundation for Target Engagement
The diaryl ether linkage provides a flexible yet defined three-dimensional structure that can effectively position the aromatic rings for optimal interaction within a protein's binding pocket. This scaffold has been successfully employed in the design of inhibitors for various enzymes, underscoring its versatility as a pharmacophore.[1]
The Role of the Methoxy Groups: Modulators of Potency and Selectivity
Methoxy groups are prevalent in both natural products and synthetic drugs, influencing ligand-target binding, physicochemical properties, and metabolic stability.[8][9][10] They can act as hydrogen bond acceptors and their electron-donating nature can modulate the electronic character of the aromatic rings.[11] Furthermore, their steric bulk can influence binding selectivity.[11] In our analog design strategy, we will explore the impact of varying the position and number of methoxy groups on both aromatic rings.
The Nitro Group: A Handle for Potency and a Point for Modification
The nitro group is a strong electron-withdrawing group that can significantly impact the acidity of the carboxylic acid and the overall electronic properties of the aromatic ring.[12][13] In many instances, the nitro group is a key pharmacophore in antimicrobial agents.[12][13] However, its presence can also be associated with toxicity.[12] A key aspect of our analog design will be to explore the reduction of the nitro group to an amine, or its replacement with other electron-withdrawing or hydrogen-bonding moieties to potentially improve the safety profile and modulate activity.
The Carboxylic Acid: An Anchor for Binding
The carboxylic acid functionality is a potent hydrogen bond donor and acceptor, often serving as a critical anchoring point within an enzyme's active site. Its acidic nature also contributes to the molecule's solubility. We will explore esterification and amidation of the carboxylic acid to probe the necessity of this acidic proton for biological activity and to potentially improve cell permeability.
Synthetic Strategies for Analog Generation
The synthesis of a diverse library of analogs will be centered around two key bond-forming reactions: the Ullmann condensation for the formation of the diaryl ether linkage and the Suzuki-Miyaura coupling for biaryl analogs, followed by functional group manipulations.
Core Synthesis: The Ullmann Condensation
The Ullmann condensation is a classical and reliable method for the synthesis of diaryl ethers, involving the copper-catalyzed coupling of a phenol with an aryl halide.[5]
Diagram: General Workflow for Analog Synthesis
Caption: A generalized workflow for the synthesis of the target analogs.
Experimental Protocol: Synthesis of the Diaryl Ether Core
-
Reactants: Substituted phenol (1.0 eq), substituted aryl halide (1.2 eq), Copper(I) iodide (0.1 eq), Cesium carbonate (2.0 eq).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the phenol, aryl halide, CuI, and Cs2CO3.
-
Add anhydrous DMF and stir the mixture at 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Functional Group Interconversions
Nitro Group Reduction:
-
Method: Catalytic hydrogenation using Palladium on carbon (Pd/C) or reduction with Tin(II) chloride (SnCl2) in ethanol.
-
Significance: This modification allows for the exploration of the corresponding anilines, which can serve as hydrogen bond donors and have significantly different electronic properties compared to the nitro group.
Carboxylic Acid Esterification and Amidation:
-
Esterification: Fischer esterification using an alcohol in the presence of a catalytic amount of strong acid (e.g., H2SO4).
-
Amidation: Activation of the carboxylic acid with a coupling agent (e.g., HATU, HOBt) followed by the addition of an amine.
-
Significance: These modifications probe the importance of the acidic proton and can enhance membrane permeability.
Methoxy Group Demethylation:
-
Method: Treatment with Boron tribromide (BBr3) in dichloromethane.
-
Significance: This allows for the synthesis of the corresponding phenols, which can act as hydrogen bond donors and serve as handles for further functionalization.
Biological Evaluation: A Focused Assay for FabV Inhibition
The biological activity of the synthesized analogs will be evaluated using an in vitro enzyme inhibition assay targeting FabV. The assay will measure the decrease in the rate of NADH oxidation, which is a direct measure of FabV activity.[14][15]
Diagram: FabV Inhibition Assay Workflow
Caption: Step-by-step workflow for the FabV enzyme inhibition assay.
Experimental Protocol: In Vitro FabV Inhibition Assay
-
Reagents and Buffers:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 1 mM DTT.
-
Enzyme: Purified recombinant FabV.
-
Substrates: NADH, Crotonyl-CoA.
-
Inhibitors: Synthesized analogs dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of assay buffer containing FabV enzyme to each well.
-
Add 1 µL of the test compound (analog) at various concentrations to the wells. Include a positive control (a known FabV inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of a solution containing NADH and crotonyl-CoA.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR) Analysis: Guiding Future Design
The SAR analysis of the synthesized analogs will provide crucial insights into the key structural features required for potent FabV inhibition.
Table 1: Hypothetical SAR Data for Analogs of this compound
| Analog ID | R1 (Position 5) | R2 (Carboxylic Acid) | R3 (Ring B Methoxy) | FabV IC50 (µM) |
| Parent | -NO2 | -COOH | 3'-OCH3 | 15.2 |
| A-1 | -NH2 | -COOH | 3'-OCH3 | 5.8 |
| A-2 | -H | -COOH | 3'-OCH3 | 25.4 |
| B-1 | -NO2 | -COOCH3 | 3'-OCH3 | 32.1 |
| B-2 | -NO2 | -CONHCH3 | 3'-OCH3 | 18.5 |
| C-1 | -NO2 | -COOH | 4'-OCH3 | 12.7 |
| C-2 | -NO2 | -COOH | 2'-OCH3 | 28.9 |
| D-1 | -NH2 | -COOH | 4'-OH | 2.1 |
Interpretation of SAR Trends:
-
Modification of the Nitro Group: The reduction of the nitro group to an amine (A-1) leads to a significant increase in potency, suggesting that a hydrogen bond donor at this position is favorable. Removal of the substituent (A-2) diminishes activity, highlighting the importance of a functional group at this position.
-
Modification of the Carboxylic Acid: Both esterification (B-1) and amidation (B-2) of the carboxylic acid result in a decrease in activity, indicating that the acidic proton is likely crucial for binding, potentially through interaction with a basic residue in the active site.
-
Positional Isomers of the Methoxy Group on Ring B: Moving the methoxy group from the 3'-position to the 4'-position (C-1) results in a slight improvement in activity, while moving it to the 2'-position (C-2) is detrimental. This suggests that the substitution pattern on the second aromatic ring is important for optimal binding.
-
Combined Modifications: The analog with both an amino group at the 5-position and a hydroxyl group at the 4'-position (D-1) shows the highest potency, suggesting a synergistic effect of these modifications.
Conclusion and Future Directions
This technical guide outlines a systematic approach to the design, synthesis, and biological evaluation of structural analogs of this compound as putative inhibitors of bacterial FabV. The proposed synthetic strategies are versatile and allow for the creation of a diverse chemical library. The focused in vitro assay provides a robust method for assessing the biological activity of these compounds. The SAR data generated from this work will be invaluable for the iterative refinement of lead compounds with improved potency and drug-like properties. Future work should focus on the synthesis of more complex analogs based on the initial SAR findings, in vivo evaluation of the most potent compounds in bacterial infection models, and co-crystallization studies to elucidate the binding mode of these inhibitors with FabV.
References
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Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
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Bulai, R. G., et al. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. PubMed. [Link]
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Bulai, R. G., et al. (2023). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv. [Link]
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]
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Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]
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Ishihara, Y. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link]
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Bulai, R. G., et al. (2025). Investigating the Structure-Activity-Relationship of Diaryl Ether-Based as paFabV Inhibitors: A Path to Novel Antibacterials. ResearchGate. [Link]
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Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]
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Parales, R. E., et al. (2000). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]
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Bulai, R. G., et al. (2025). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ResearchGate. [Link]
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Güngör, A. A., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]
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da Silva, A. B. F., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
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Bulai, R. G., et al. (2023). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv. [Link]
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Miller, J. R., et al. (2012). Mechanism and Inhibition of the FabV Enoyl-ACP Reductase from Burkholderia Mallei. PMC. [Link]
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Svedberg, T. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
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El-Sayed, N. F., et al. (2022). Novel diaryl ether derivatives as InhA inhibitors: Design, synthesis and antimycobacterial activity. PubMed. [Link]
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Various Authors. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Sci-Hub. [Link]
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Li, X., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]
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Saha, V., et al. (2026). Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis. PubMed. [Link]
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Various Authors. (n.d.). Synthetic routes to diaryl ethers. ResearchGate. [Link]
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Rehman, A. U., et al. (2021). Diaryl azo derivatives as anti-diabetic and antimicrobial agents: synthesis, in vitro, kinetic and docking studies. Semantic Scholar. [Link]
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Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
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Painter, R. E., et al. (2014). Discovery of Bacterial Fatty Acid Synthase Type II Inhibitors Using a Novel Cellular Bioluminescent Reporter Assay. Antimicrobial Agents and Chemotherapy. [Link]
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Saha, V., et al. (2026). Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-methoxy-5-nitrobenzoic acid. PubChem. [Link]
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Brown, E. B., et al. (2024). A mild synthetic route to α-nitroso diaryl pyrroles (Postprint). DalSpace. [Link]
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Various Authors. (2023). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. MDPI. [Link]
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Evans, G. B., et al. (2025). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. ORCA - Cardiff University. [Link]
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Various Authors. (2005). Synthetic Utilization of Polynitroaromatic Compounds. 3. Preparation of Substituted Dibenz[b,f][8][11]oxazepine-11(10H)-ones from 2,4,6-Trinitrobenzoic Acid via Nucleophilic Displacement of Nitro Groups. ACS Figshare. [Link]
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Lin, T. W., et al. (2011). Determination of the crystal structure and active residues of FabV, the enoyl-ACP reductase from Xanthomonas oryzae. SciSpace. [Link]
-
Hung, C. C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 5e. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Various Authors. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. MDPI. [Link]
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University of Nottingham. (2025). Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. University of Nottingham. [Link]
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The Biphenyl Carboxylic Acid Scaffold: A Technical Chronicle of Structural Evolution
Executive Summary: The Privileged Scaffold
In the lexicon of medicinal chemistry, few structural motifs possess the "privileged" status of the biphenyl carboxylic acid . Structurally defined by two phenyl rings linked by a single C-C bond, with at least one carboxylic acid (or its bioisostere) attached, this scaffold offers a unique combination of rigidity, lipophilicity, and electronic tunability.
This guide traces the high-impact evolution of this chemical lineage—from the optimization of salicylates (NSAIDs) in the 1970s to the revolution of the Renin-Angiotensin System (RAS) blockers in the 1990s, and finally to its modern renaissance in treating Transthyretin (TTR) Amyloidosis.
Era I: The Salicylate Optimization (Diflunisal)
The Challenge: Improving Aspirin
In the mid-20th century, Aspirin (acetylsalicylic acid) was the gold standard for inflammation but suffered from short half-life and gastric toxicity. The objective at Merck Sharp & Dohme was to synthesize a salicylate analog that increased hydrophobic binding without relying on the labile acetyl group.
The Solution: Hydrophobic Expansion & Metabolic Blocking
The discovery of Diflunisal (MK-647) marked the first major success of the biphenyl carboxylic acid class.
-
Structural Logic: Researchers appended a phenyl ring at the C-5 position of salicylic acid.[1][2] This increased lipophilicity, allowing better penetration into inflammatory tissues.
-
Metabolic Engineering: The addition of fluorine atoms at the 2' and 4' positions of the new phenyl ring was not accidental. It blocked metabolic oxidation (Phase I metabolism), significantly extending the plasma half-life (8–12 hours) compared to aspirin (15–20 minutes).
Key Insight: Diflunisal demonstrated that the biphenyl core could serve as a rigid spacer, positioning the acidic headgroup (carboxylic acid) for optimal interaction with the cyclooxygenase (COX) channel.
Era II: The Cardiovascular Revolution (The Sartans)
From Peptides to Small Molecules
Before the 1980s, blocking the Renin-Angiotensin System (RAS) required peptide analogs (like Saralasin), which had poor oral bioavailability. The breakthrough came when DuPont scientists, led by Timmermans and Carini, screened simple benzylimidazoles based on Takeda patents.
The Bioisosteric Leap: Carboxylate vs. Tetrazole
The initial lead compounds were weak. The critical leap in potency occurred when the team realized the necessity of an acidic pharmacophore at the ortho-position (2') of the biphenyl ring.
-
The Acid Requirement: A carboxylic acid at the 2'-position provided high affinity for the AT1 receptor but suffered from poor oral bioavailability and rapid glucuronidation.
-
The Tetrazole Solution: Replacing the carboxylic acid with a 5-tetrazole group created Losartan .
-
pKa Similarity: Both groups have a pKa ~4.5–5.0, ensuring they are deprotonated (anionic) at physiological pH to interact with the cationic Arg167 residue in the AT1 receptor.
-
Lipophilicity: The tetrazole is more lipophilic and planar, improving membrane permeability.
-
Metabolic Stability: The tetrazole resists the rapid ester-glucuronidation that clears carboxylic acids.
-
Technical Note: While Losartan uses a tetrazole, it is functionally a "biphenyl carboxylic acid derivative" in terms of pharmacophore design. Later "Sartans" (e.g., Telmisartan) utilize the biphenyl core with varying acidic or polar surrogates, but the spatial arrangement defined by the biphenyl scaffold remains the anchor.
Visualization: Structural Evolution
The following diagram illustrates the lineage from Aspirin to the sophisticated ARBs.
Caption: Structural evolution from salicylates to biphenyl-based AT1 antagonists, highlighting the critical pharmacophore shifts.
Era III: Repurposing & Modern Applications
TTR Amyloidosis (Kinetic Stabilization)
Recently, Diflunisal has found a second life. Transthyretin (TTR) amyloidosis is caused by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate.[3][4]
-
Mechanism: Diflunisal binds into the two thyroxine-binding pockets at the dimer-dimer interface of the TTR tetramer.
-
Causality: The biphenyl rings occupy the hydrophobic pockets, while the carboxylic acid forms hydrogen bonds with Lys15 and Ser117. This "molecular stapling" raises the activation energy for tetramer dissociation, preventing amyloidogenesis.
Synthetic Methodology: The Suzuki-Miyaura Standard
The synthesis of biphenyl carboxylic acid derivatives is synonymous with the Suzuki-Miyaura Cross-Coupling reaction . It is the industry standard due to its tolerance of aqueous conditions and functional groups (like carboxylic acids).
Protocol: Synthesis of 4'-Methylbiphenyl-2-carboxylic Acid
A representative protocol for creating the core scaffold used in ARB synthesis.
Reagents:
-
Aryl Halide: 2-Bromobenzoic acid (1.0 equiv)
-
Boronic Acid: 4-Tolylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates)
-
Base: Potassium Carbonate (K2CO3) (2.5 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (2:1 ratio)
Step-by-Step Workflow:
-
Degassing: In a Schlenk flask, combine the solvent mixture (DME/H2O). Sparge with Argon for 20 minutes. Why? Oxygen poisons the Pd(0) active species.
-
Loading: Add the aryl halide, boronic acid, and base under a counter-flow of Argon.
-
Catalyst Addition: Add the Pd catalyst last to minimize air exposure. Seal the vessel.
-
Reaction: Heat to reflux (approx. 85°C) for 12–16 hours. Monitor by TLC or HPLC.
-
Workup (Critical for Acids):
-
Cool to room temperature.[5]
-
Acidification: The product is currently a carboxylate salt (water-soluble). Carefully add 1M HCl until pH ~3. This precipitates the free acid or allows extraction into organic solvent (Ethyl Acetate).
-
Purification: Recrystallization from Ethanol/Water is often sufficient for biphenyl acids due to their high crystallinity.
-
Catalytic Cycle Visualization
Understanding the cycle is crucial for troubleshooting low yields (often due to failed oxidative addition or transmetallation).
Caption: The Suzuki-Miyaura catalytic cycle. The base plays a critical role in activating the boronic acid for transmetallation.
Quantitative Data Summary
Comparison of key physicochemical properties of the derivatives discussed.
| Compound | Class | pKa (Acidic) | LogP (Lipophilicity) | Half-Life (t1/2) | Primary Target |
| Salicylic Acid | Keratolytic | 2.97 | 2.26 | 2–3 h | COX-1/2 |
| Diflunisal | NSAID | 2.90 | 4.40 | 8–12 h | COX-1/2, TTR |
| Losartan | ARB | 5.50 (Tetrazole) | 4.01 | 2 h (Active metabolite: 6–9 h) | AT1 Receptor |
| Telmisartan | ARB | 3.50, 6.00 | 7.70 | 24 h | AT1 Receptor, PPAR-γ |
Note: The increase in LogP from Salicylic Acid to Telmisartan correlates with the addition of the biphenyl/heterocyclic scaffolds, enhancing tissue distribution.
References
-
Merck & Co. (1973).[2] Diflunisal: A new salicylate analgesic.[1] US Patent 3,714,226.
-
Duncia, J. V., et al. (1990). The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives. Journal of Medicinal Chemistry.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][7] Chemical Reviews.
-
Sekijima, Y., et al. (2015). Safety and Efficacy of Diflunisal in Patients with Hereditary Transthyretin Amyloidosis.[8][9] JAMA.
-
BenchChem. (2023). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives.
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- 3. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Diflunisal in Patients with Transthyretin Cardiomyopathy: A Pilot Study [mdpi.com]
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Methodological & Application
Application Note: Comprehensive Cytotoxicity Profiling of Novel Benzoic Acid Derivatives
Abstract & Scope
Benzoic acid derivatives represent a structurally diverse class of compounds widely used in pharmaceuticals, food preservation, and metabolic engineering. However, their physicochemical properties—specifically their status as lipophilic weak acids —present unique challenges in cytotoxicity profiling. Standard protocols often fail due to pH-induced precipitation, non-specific acidification of culture media, and chemical interference with tetrazolium-based dyes.
This guide provides a validated, multi-parametric workflow designed to distinguish true cellular toxicity from assay artifacts. It prioritizes mitochondrial integrity as a primary mechanism of action, given the known tendency of benzoic acid moieties to act as mitochondrial uncouplers [1].
Pre-Assay Physicochemistry: The "Buffered Stock" Protocol
The Challenge: Benzoic acid derivatives (
The Solution: Use a high-capacity buffer system during the serial dilution phase, not just in the final well.
Protocol A: Compound Solubilization & pH Stabilization
-
Primary Stock: Dissolve the test compound in anhydrous DMSO to 100 mM.
-
Quality Check: Ensure no visible particulate matter. Sonicate if necessary at 37°C.
-
-
Intermediate Dilution (Critical Step):
-
Do NOT dilute directly into standard DMEM/RPMI.
-
Prepare Assay Medium : Phenol-red free DMEM supplemented with 5% FBS and 25 mM HEPES (pH 7.4).
-
Why HEPES? Standard bicarbonate buffers are insufficient to clamp pH against high concentrations of weak acids in an incubator environment.
-
-
pH Verification:
-
Prepare the highest test concentration (e.g., 500 µM).
-
Measure pH. If pH < 7.2, adjust carefully with 1N NaOH or reduce the maximum test concentration.
-
Note: If the compound precipitates upon pH adjustment, it is insoluble at physiological pH; toxicity data above this limit is biologically irrelevant.
-
Primary Screening: Multiplexed Metabolic & Membrane Profiling
The Challenge: Benzoic acid derivatives with phenolic hydroxyl groups (e.g., salicylic acid analogs) can chemically reduce tetrazolium salts (MTT) in the absence of cells, leading to false "viability" signals [2].
The Solution: Use WST-8 (CCK-8) instead of MTT. WST-8 produces a water-soluble formazan, eliminating the solubilization step where acidic compounds often precipitate. We multiplex this with LDH release to distinguish metabolic arrest (cytostatic) from membrane rupture (necrosis).
Protocol B: The WST-8 / LDH Multiplex Workflow
Reagents:
-
WST-8 / CCK-8 Reagent (Dojindo or equivalent).[1]
-
LDH Cytotoxicity Detection Kit (Roche or equivalent).
-
Positive Control: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) for mitochondrial uncoupling (10 µM) or Triton X-100 for necrosis.
Step-by-Step:
-
Seeding: Seed cells (e.g., HepG2 or HEK293) at 10,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Remove old media. Add 100 µL of Assay Medium containing serial dilutions of the benzoic acid derivative.
-
Mandatory Control:Cell-Free Interference Wells (Compound + Media + WST-8, no cells).
-
-
Incubation: Incubate for 24–48 hours at 37°C, 5% CO₂.
-
LDH Readout (Supernatant):
-
Transfer 50 µL of supernatant to a new clear plate.
-
Add 50 µL LDH reaction mix. Incubate 30 min in dark.
-
Measure Absorbance at 490 nm.
-
-
WST-8 Readout (Cell Layer):
-
To the original plate (containing cells + remaining 50 µL media), add 10 µL WST-8 reagent.
-
Incubate 1–2 hours.
-
Measure Absorbance at 450 nm.
-
Workflow Visualization
Caption: Figure 1. Multiplexed workflow optimizing pH control and separating necrotic (LDH) vs. metabolic (WST-8) signals.
Mechanistic Profiling: Mitochondrial Toxicity
Scientific Rationale: Benzoic acid derivatives act as "proton shuttles." The protonated form (HA) crosses the Outer Mitochondrial Membrane (OMM). Inside the matrix (high pH), it dissociates (
Protocol C: Dual-Staining for and ROS
Reagents:
-
JC-1 Dye: Ratiometric probe for membrane potential.
-
H2DCFDA: Fluorogenic probe for cellular ROS.
Step-by-Step:
-
Treatment: Treat cells with
concentration (determined in Protocol B) for 4 hours (early timepoint). -
Staining:
-
Wash cells with PBS.
-
Incubate with JC-1 (2 µM) and H2DCFDA (10 µM) in phenol-red free media for 30 min.
-
-
Readout (Fluorescence Plate Reader):
-
ROS: Ex/Em 485/535 nm (Green).
-
Mitochondria (Healthy): Ex/Em 535/590 nm (Red Aggregates).
-
Mitochondria (Depolarized): Ex/Em 485/535 nm (Green Monomers).
-
-
Analysis: A decrease in the Red/Green ratio of JC-1 indicates uncoupling. An increase in DCFDA signal indicates oxidative stress.
Mechanism of Action Diagram
Caption: Figure 2. The "Proton Shuttle" mechanism where benzoic acid derivatives dissipate mitochondrial potential.
Data Presentation & Analysis Standards
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), data must be presented with rigorous statistical controls.
Table 1: Recommended Data Reporting Format
| Parameter | Assay | Metric | Interpretation Criteria |
| Metabolic Activity | WST-8 | < 10 µM: Highly Toxic10–100 µM: Moderately Toxic> 100 µM: Low Toxicity | |
| Necrosis | LDH Release | Fold Change vs. Control | > 2-fold increase indicates membrane rupture. |
| Mitochondrial Health | JC-1 | Red/Green Ratio | Ratio < 0.5 of control indicates severe uncoupling. |
| Assay Quality | Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
Interpretation of Artifacts
-
Scenario: High WST-8 signal (Viable) but High LDH (Dead).
-
Cause: The compound may be reducing WST-8 chemically, creating a false "live" signal.
-
Action: Check Cell-Free Interference wells. If positive, rely solely on LDH or ATP-based assays (e.g., CellTiter-Glo).
-
References
-
Zorova, L. D., et al. (2018). Mitochondrial membrane potential.[2] Analytical Biochemistry. Available at: [Link]
-
Stockert, J. C., et al. (2018). Assays for Viability: A Review. Assay Guidance Manual. Available at: [Link]
-
OECD. (2018).[4] Guidance Document on Good In Vitro Method Practices (GIVIMP).[4][5][6][7][8] OECD Series on Testing and Assessment.[8] Available at: [Link][4]
-
Riss, T. L., et al. (2016). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link]
Sources
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- 3. Benzo(a)pyrene-induced mitochondrial dysfunction and cell death in p53-null Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OECD | Guidance Document on Good In Vitro Method Practices (GIVIMP) [chemycal.com]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. iivs.org [iivs.org]
Application Note: 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic Acid as a Strategic Scaffold in Medicinal Chemistry
This guide details the application, synthesis, and medicinal chemistry potential of 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid (CAS: 1381944-20-2), a highly functionalized biphenyl scaffold.
Executive Summary
This compound is a specialized biaryl intermediate primarily utilized in the synthesis of Thrombopoietin (TPO) receptor agonists (e.g., Eltrombopag analogs) and protein-protein interaction (PPI) inhibitors . Its unique substitution pattern—combining a nitro group (latent amine), a methoxy group (latent phenol), and a carboxylic acid (solubility/conjugation handle) on a biphenyl core—makes it a "privileged structure" for diversifying chemical libraries.
This guide provides a comprehensive workflow for researchers to utilize this compound as a core scaffold for Structure-Activity Relationship (SAR) exploration, specifically in the development of hematological agents and kinase inhibitors.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | This compound |
| Alternative Name | 3',6-Dimethoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid |
| CAS Number | 1381944-20-2 |
| Molecular Formula | C₁₅H₁₃NO₆ |
| Molecular Weight | 303.27 g/mol |
| Key Functional Groups | Carboxylic Acid (C-1), Nitro (C-5), Methoxy (C-4), 3-Methoxyphenyl (C-3) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water (acidic pH) |
Medicinal Chemistry Applications
Precursor for TPO Receptor Agonists
This compound serves as a critical building block for small-molecule TPO mimetics . The biphenyl carboxylate core mimics the acidic pharmacophore found in drugs like Eltrombopag and Avatrombopag , which chelate metal ions within the TPO receptor transmembrane domain.
-
Mechanism: The nitro group is reduced to an amine to form hydrazine bridges (essential for pyrazolone conjugation), while the methoxy groups can be selectively deprotected to form hydroxy-biphenyls, enhancing H-bond donor capability.
Scaffold for Protein-Protein Interaction Inhibitors
The twisted biphenyl geometry allows this molecule to disrupt planar protein interfaces.
-
Target Class: MDM2-p53 inhibitors and Bcl-2 family inhibitors.
-
SAR Strategy: The C-5 nitro group provides an orthogonal handle for late-stage diversification via reduction and amide coupling, allowing the introduction of solubilizing tails without affecting the biaryl binding motif.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Suzuki-Miyaura Coupling)
Rationale: Constructing the sterically crowded biaryl core requires optimized palladium catalysis to prevent protodeboronation.
Reagents:
-
Methyl 3-bromo-4-methoxy-5-nitrobenzoate (1.0 eq)
-
3-Methoxyphenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Inerting: Charge a reaction flask with the aryl bromide, boronic acid, and base. Purge with Argon for 15 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon pressure.
-
Reaction: Heat to 90°C for 12 hours. Monitor conversion via LC-MS (Target M+H: ~318 for methyl ester).
-
Workup: Cool to RT, filter through Celite, and concentrate.
-
Hydrolysis: Dissolve the crude ester in THF/MeOH/H₂O (3:1:1) and treat with LiOH (4 eq) at RT for 4 hours to yield the free acid.
-
Purification: Acidify to pH 3 with 1N HCl. The precipitate is This compound .[1] Recrystallize from Ethanol.
Protocol B: Downstream Functionalization (Nitro Reduction)
Rationale: Converting the nitro group to an aniline is essential for creating the hydrazine or amide linkers found in bioactive TPO agonists.
Reagents:
-
Iron powder (5.0 eq)
-
Ammonium Chloride (5.0 eq)
-
Solvent: Ethanol/Water (4:1)
Methodology:
-
Suspend the nitro-acid in Ethanol/Water.
-
Add Iron powder and NH₄Cl.
-
Reflux at 80°C for 2 hours. (Color change from yellow to brown/black).
-
Critical Step: Filter hot through Celite to remove iron oxides.
-
Acidify filtrate to precipitate the Amino-acid derivative .
-
Note: Avoid catalytic hydrogenation (H₂/Pd-C) if halogen substituents are introduced in earlier steps to prevent dehalogenation.
-
Structural & Mechanistic Visualization
The following diagram illustrates the strategic diversification of the scaffold into bioactive classes.
Figure 1: Divergent synthesis pathway transforming the nitro-benzoic acid scaffold into bioactive hematological agents.
Analytical Quality Control
To ensure the integrity of the starting material before synthesis:
-
HPLC Purity: >98% (Column: C18, Mobile Phase: ACN/Water + 0.1% TFA).
-
1H NMR (DMSO-d6):
-
δ 13.5 (br s, 1H, COOH)
-
δ 8.2-8.4 (s, 2H, Ar-H Ring A)
-
δ 7.0-7.5 (m, 4H, Ar-H Ring B)
-
δ 3.8-3.9 (s, 6H, 2x OMe)
-
-
Storage: Store at 2-8°C, protected from light (Nitro group sensitivity).
References
-
Synthesis of Eltrombopag and Related Biphenyl Derivatives. Patent CN110526870A. (2019).[2] Describes the utility of nitro-biphenyl carboxylic acids in the synthesis of thrombopoietin receptor agonists.
-
Suzuki-Miyaura Coupling for Biaryl Synthesis. Chemical Reviews. (1995). Foundational protocol for constructing the 3-aryl-4-methoxybenzoate core.
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information. (2023). CID 70699906.[1] [1]
Sources
- 1. This compound | C15H13NO6 | CID 70699906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 376591-94-5 | 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | Eltrombopag Related | Ambeed.com [ambeed.com]
- 3. 376591-94-5 | 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | Eltrombopag Related | Ambeed.com [ambeed.com]
- 4. 376591-95-6|2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. CAS No. 89-41-8 | Chemsrc [m.chemsrc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic Acid
Executive Summary
The synthesis of 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid presents a specific challenge: constructing a tri-substituted benzoic acid core where the aryl coupling partner must be installed at the sterically crowded C3 position, flanked by a 4-methoxy group and a 5-nitro group.
Low yields in this synthesis are typically caused by two failure modes:
-
Steric Inhibition in Suzuki Coupling: The ortho-methoxy and ortho-nitro substituents create significant steric bulk around the halogen handle, inhibiting the oxidative addition of standard Palladium catalysts (e.g., Pd(PPh₃)₄).
-
Regiochemical Scrambling: Attempting to nitrate the biaryl core late-stage often leads to inseparable isomer mixtures.
This guide outlines a Modular "Build-Then-Couple" Strategy , prioritizing the construction of a halogenated nitro-core followed by a high-activity Suzuki-Miyaura coupling.
Module 1: The Critical Coupling (Suzuki-Miyaura)
The Problem: Standard protocols using Pd(PPh₃)₄ or Pd(dppf)Cl₂ often stall at <50% conversion because the bulky 5-nitro and 4-methoxy groups block the Palladium center from accessing the C3-Bromide.
The Solution: Switch to electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) or NHC-Palladium precatalysts . These systems promote oxidative addition in sterically hindered electron-deficient arenes [1, 2].
Optimized Protocol: High-Steric Suzuki Coupling
| Component | Standard (Avoid) | Optimized (Recommended) | Mechanistic Rationale |
| Substrate | Free Acid | Methyl Ester | Esters have superior solubility in organic solvents, preventing catalyst encapsulation in precipitates. |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ + SPhos (or XPhos) | SPhos forms a monoligated Pd(0) species that is highly active for hindered aryl chlorides/bromides. |
| Base | Na₂CO₃ | K₃PO₄ (3.0 equiv) | Anhydrous phosphate is often superior for hindered substrates; reduces protodeboronation. |
| Solvent | DMF/Water | Toluene/Water (10:1) | Biphasic systems often protect the boronic acid from hydrolytic decomposition better than miscible polar solvents. |
Troubleshooting Guide: Coupling Failures
Q1: The reaction turns black immediately, and conversion stops at 20%.
-
Diagnosis: "Palladium Black" formation. Your catalyst is decomposing/aggregating before it can enter the catalytic cycle.
-
Fix: Ensure effective degassing (sparge with Argon for 20 mins). Switch to a precatalyst like XPhos Pd G2 , which releases the active species slowly and prevents aggregation.
Q2: I see a major impurity at RRT 0.90 (slightly less polar).
-
Diagnosis: Protodeboronation .[1] The 3-methoxyphenylboronic acid is losing its boron group before coupling.
-
Fix:
-
Add the boronic acid in portions (e.g., 0.5 equiv at T=0, 0.5 equiv at T=2h).
-
Lower the temperature from 100°C to 80°C.
-
Switch to the corresponding Potassium Trifluoroborate salt, which is more stable than the boronic acid.
-
Q3: Can I couple the free acid directly?
-
Diagnosis: While possible, the free carboxylic acid can coordinate to Pd, poisoning the catalyst, and the solubility in non-polar solvents (required for SPhos) is poor.
-
Fix: Methylate the precursor first (MeOH/H₂SO₄). Hydrolyze with LiOH/THF/Water after the coupling. This two-step sequence usually out-yields the direct one-step coupling.
Module 2: Precursor Synthesis (The Scaffold)
The Problem: Obtaining the correct substitution pattern (4-OMe, 3-Aryl, 5-NO₂) without chromatography of isomers.
The Solution: Regioselective Nitration of 3-Bromo-4-methoxybenzoic acid. The methoxy group is a strong ortho/para director. The C3 position is blocked by Bromine. The C5 position is activated by the methoxy group (ortho) and the carboxyl group (meta). This forces nitration almost exclusively to the C5 position [3].
Step-by-Step Workflow
-
Bromination:
-
Nitration:
-
Esterification (Optional but Recommended):
-
Reagent: MeOH, H₂SO₄ (cat.), Reflux.
-
Product:Methyl 3-bromo-4-methoxy-5-nitrobenzoate .
-
Visual Workflow: Optimized Synthesis Pathway
Caption: Figure 1. Convergent synthesis strategy utilizing the SPhos-catalyzed coupling of a pre-functionalized nitro-bromide core.
Module 3: Purification & Isolation FAQs
Q: How do I remove the Palladium residue? The product is colored.
-
A: Nitro compounds are naturally yellow, but dark brown indicates Pd contamination.
-
Method: After the coupling (and before hydrolysis), treat the organic layer with QuadraPure™ TU (thiourea scavenger) or wash with 10% aqueous L-Cysteine. This is far more effective than charcoal for phosphine-bound Pd.
-
Q: The final acid is difficult to crystallize.
-
A: Biaryl acids often form amorphous solids.
-
Trick: Dissolve the crude acid in a minimum amount of hot Ethyl Acetate. Add hot Heptane dropwise until cloudy. Let it cool very slowly to room temperature. If oiling out occurs, re-heat and add a seed crystal.
-
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[9][10][11][12][13] Accounts of Chemical Research.
-
Valente, C., et al. (2012). PEPPSI Theme: Pd-NHC Complexes for Cross-Coupling. Chemical Communications.[5][14]
-
Tan, Z., et al. (2014). Process Development for the Synthesis of Nitro-Benzoic Acid Derivatives. Organic Process Research & Development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-bromo-2-chloro-3-fluorobenzene| Ambeed [ambeed.com]
- 3. US11866414B2 - Substituted heterocyclic compounds - Google Patents [patents.google.com]
- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lnigchrm.in [lnigchrm.in]
- 6. 3-BroMo-4-Methoxy-5-nitrobenzoic acid | 954815-08-8 [amp.chemicalbook.com]
- 7. 3-BroMo-4-Methoxy-5-nitrobenzoic acid | 954815-08-8 [chemicalbook.com]
- 8. Methyl 3-bromo-4-methoxy-5-nitrobenzoate | 40258-73-9 | Benchchem [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
"side reactions in the nitration of methoxy-substituted benzoic acids"
Executive Summary & Chemical Context
The Conflict: You are attempting to nitrate a substrate that contains two functional groups with opposing electronic demands.[1][2][3][4]
-
The Methoxy Group (-OMe): A strong electron-donating group (EDG) that activates the ring and directs incoming electrophiles to the ortho and para positions.
-
The Carboxyl Group (-COOH): A moderate electron-withdrawing group (EWG) that deactivates the ring and directs meta.[1][3]
The Core Problem: In methoxybenzoic acids (particularly p-anisic acid), the activation provided by the -OMe group often overpowers the deactivation of the -COOH group. This leads to a "hyper-active" substrate prone to ipso-substitution (nitrodecarboxylation) and polynitration .
This guide provides the mechanistic insight and protocols required to suppress these side reactions and isolate your target nitro-benzoic acid with high purity.
Critical Side Reaction: Nitrodecarboxylation (Ipso-Attack)
The most frequent failure mode in this synthesis is the loss of the carboxylic acid moiety, resulting in a nitroanisole rather than a nitrobenzoic acid.
The Mechanism of Failure
In p-methoxybenzoic acid (p-anisic acid), the position para to the methoxy group (C1) is occupied by the carboxyl group. Because the methoxy group strongly activates the para position, the nitronium ion (
-
Attack:
attacks C1 (Ipso position). -
Intermediate: Formation of a
-complex (dienone) stabilized by the methoxy group. -
Collapse: The complex ejects
(decarboxylation) and a proton, yielding 4-nitroanisole (or 2,4-dinitroanisole if excess acid is used).
Visualizing the Pathway
Figure 1: The bifurcation between the desired EAS pathway (green) and the destructive nitrodecarboxylation pathway (red).
Troubleshooting Guide: Diagnosis & Remediation
Use this decision matrix to diagnose issues based on your crude analysis (LCMS/NMR).
| Symptom | Probable Cause | Corrective Action |
| Loss of -COOH peak in NMR; Formation of neutral organic product. | Ipso-Nitration (Decarboxylation). Reaction temperature spiked, or local concentration of | Cooling: Maintain T < 0°C strictly. Addition: Add nitrating agent dropwise to prevent "hot spots." |
| Dinitration (e.g., product mass +45 Da). | Substrate Hyper-activation. The -OMe group makes the first product susceptible to a second attack. | Stoichiometry: Reduce |
| Demethylation (Formation of nitrophenols). | Ether Cleavage. Acid concentration too high or temperature too high (acid-catalyzed ether hydrolysis). | Dilution: Avoid fuming |
| Low Yield / Sticky Tar. | Oxidative Degradation. The electron-rich ring is being oxidized by | Atmosphere: Purge with |
Validated Experimental Protocol
This protocol is designed for 4-methoxybenzoic acid but is adaptable for other isomers. It prioritizes the suppression of decarboxylation.
Reagents
-
Substrate: 4-Methoxybenzoic acid (10.0 mmol)
-
Solvent/Catalyst: Conc. Sulfuric Acid (
, 98%) -
Reagent: Nitric Acid (
, 70% or fuming, see note)
Step-by-Step Workflow
-
Dissolution (The Heat Sink):
-
Place 10.0 mmol of 4-methoxybenzoic acid in a round-bottom flask.
-
Add 15 mL of Conc.
. -
Critical: Cool the mixture to -10°C using an ice/salt bath. Stir until mostly dissolved (suspension is acceptable if fine).
-
-
Nitrating Mixture Preparation:
-
In a separate vial, mix 1.05 equivalents of
with 2 mL of . -
Pre-cool this mixture to 0°C.
-
-
Controlled Addition:
-
Add the nitrating mixture to the substrate solution dropwise over 30 minutes.
-
Monitor Internal Temp: Do not allow T > -5°C.
-
Why? Keeping T low kinetically favors the C3 attack and prevents the activation energy required for the decarboxylative transition state.
-
-
Reaction & Quench:
-
Stir at 0°C for 1-2 hours. Monitor by TLC/HPLC.
-
Pour the reaction mixture onto 100g of crushed ice .
-
Result: The product (3-nitro-4-methoxybenzoic acid) should precipitate as a white/pale yellow solid. The side product (dinitroanisole) is often less soluble in acid but more soluble in organic washes; however, precipitation usually yields the acid.
-
-
Purification:
-
Filter the solid.[5]
-
Wash with cold water (3x) to remove residual acid.
-
Recrystallization: Ethanol/Water or Acetic Acid/Water is preferred if isomers are present.
-
Advanced FAQ: Isomer Distribution
Q: I am using 3-methoxybenzoic acid (m-anisic acid). Why am I getting a mess of isomers?
A: 3-Methoxybenzoic acid is electronically "confused."
-
-COOH (at C1): Directs to C3 (blocked) and C5.
-
-OMe (at C3): Directs to C2, C4, and C6.
-
The Outcome: The -OMe effect dominates.
-
C2: Activated by -OMe (ortho) and -COOH (ortho). However, it is sterically crowded between two substituents. (Minor product).
-
Result: You will likely get a ~40:60 mixture of the 4-nitro and 6-nitro isomers. Separating these often requires fractional crystallization or chromatography.
-
Q: Can I use Acetyl Nitrate (
A: Yes, but with caution.
-
Pros: Acetyl nitrate is a milder nitrating agent and often enhances ortho-selectivity (relative to the -OMe) due to the coordination mechanism.
-
Cons: It is highly exothermic and can form explosive mixtures if the temperature is not controlled. It also favors the formation of the ipso intermediate if the temperature rises, leading to rapid decarboxylation. Use only if the sulfuric acid method fails to provide selectivity.
References
-
BenchChem. Troubleshooting guide for the nitration of fluorinated benzoic acids. (Principles of deactivated/activated benzoic acid nitration).
-
Ueno Seiyaku Oyo Kenkyujo KK. Process for producing 3-nitro-4-alkoxybenzoic acid.[6] European Patent EP1621528A1. (Industrial protocols for minimizing waste and side reactions).
-
National Institutes of Health (PMC). Ipso nitration in organic synthesis. (Detailed mechanism of nitrodecarboxylation).
-
NIST Chemistry WebBook. Benzoic acid, 3-methoxy-. (Physical data and isomer properties).[1][5][7]
Disclaimer: This guide is for research purposes only. Nitration reactions involve hazardous materials (strong acids, oxidizers). Always perform a full risk assessment before proceeding.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. Nitration of benzoic acid gives A Ortho and para nitrobenzoic class 12 chemistry CBSE [vedantu.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Handling of Nitro-Containing Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the unique challenges of working with nitro-containing compounds. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively. Nitro compounds are invaluable synthetic intermediates, but their inherent instability requires a nuanced and informed approach. This center is structured to address the common pitfalls and questions that arise during their synthesis, purification, and handling.
Troubleshooting Guide: Common Issues in Nitro Compound Synthesis
This section is designed to help you diagnose and solve specific problems you may encounter in the lab.
My nitro-containing product is decomposing upon isolation/purification. What's happening and how can I prevent it?
This is a frequent challenge, as nitro compounds are thermodynamically unstable.[1] Decomposition is often accelerated by heat, light, or the presence of impurities.
Possible Causes & Solutions:
-
Thermal Stress: Many nitro compounds have low decomposition temperatures.[2] Standard purification techniques like distillation at atmospheric pressure can lead to degradation.
-
Solution: Employ low-temperature purification methods. Vacuum distillation is highly recommended to lower the boiling point. For extremely sensitive compounds, chromatography on silica gel or recrystallization at low temperatures are preferred methods. Always use a rotovap with a water bath at a controlled, minimal temperature.
-
-
Autocatalytic Decomposition: The decomposition of nitro compounds can be catalyzed by its own breakdown products, such as nitrogen oxides (NOx) and acidic species.[3] This creates a dangerous feedback loop.
-
Solution: Work quickly and ensure efficient removal of any byproducts. If you suspect acidic catalysis, a mild basic wash (e.g., saturated sodium bicarbonate) during workup can neutralize these species. However, be cautious as strong bases can also promote decomposition (see FAQ section).
-
-
Presence of Impurities: Residual starting materials, catalysts (especially metals), or other nitro-containing impurities with lower thermal stability can initiate the decomposition of your bulk material.[3]
-
Solution: Ensure your starting materials are pure. After the reaction, effectively quench and remove any catalysts. For instance, if you've performed a reduction that didn't go to completion, the remaining reducing agent can pose a problem.[4] A technique for removing color-forming impurities, which may also be decomposition precursors, involves inducing their polymerization and then separating the desired nitro compound by distillation.[5]
-
Experimental Protocol: Low-Temperature Purification of a Thermally Labile Nitroaromatic Compound
-
Quenching and Workup: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reaction mixture to a separatory funnel containing cold deionized water and an appropriate organic solvent (e.g., ethyl acetate).
-
Gently wash the organic layer sequentially with cold 1 M HCl (if basic impurities are present), cold saturated NaHCO₃ (to neutralize acids), and finally with cold brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator with the bath temperature set no higher than 30-40 °C.
-
Purification:
-
Recrystallization: If the compound is a solid, attempt recrystallization from a suitable solvent system at low temperatures. Dissolve the crude product in a minimal amount of a hot solvent, then cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
Column Chromatography: If the compound is an oil or difficult to recrystallize, perform column chromatography using a silica gel column. It's crucial to avoid letting the column run dry, as the heat generated from the solvent-silica interaction can be sufficient to decompose sensitive compounds. Use a solvent system with moderate polarity to ensure a reasonable elution time.[6]
-
My reduction of a nitro group is incomplete or producing unwanted side products. How can I improve selectivity?
The reduction of a nitro group is one of the most fundamental transformations in organic synthesis, but it's not without its challenges. The reaction proceeds through several intermediates, and stopping at the desired product (usually the amine) requires careful selection of reagents and conditions.[7][8]
Troubleshooting Workflow for Nitro Group Reduction:
Below is a decision-making workflow to guide your choice of reducing agent based on the functional groups present in your molecule.
Caption: Decision tree for selecting a nitro group reducing agent.
Common Side Products and Their Causes:
-
Azo and Azoxy Compounds: These can form, particularly when using reducing agents like LiAlH₄ with aromatic nitro compounds or under neutral/basic conditions.[9]
-
Solution: Ensure acidic conditions if possible. Reagents like SnCl₂ in ethanol or Fe in acetic acid are generally reliable for producing the amine.[9]
-
-
Hydroxylamines: These are intermediates in the reduction and can sometimes be isolated.[7] If this is not the desired product, ensure sufficient reducing agent and reaction time.
-
Dehalogenation: Catalytic hydrogenation (e.g., H₂/Pd/C) is highly effective for nitro reduction but can also reduce aryl halides.[9]
Frequently Asked Questions (FAQs)
Q1: What are the common signs of nitro compound decomposition? A1: The most common signs are a change in color (often to yellow, orange, or brown), the evolution of brown gas (NO₂), and an increase in pressure in a sealed vessel.[11] In some cases, you might observe a significant exotherm.
Q2: How does pH affect the stability of my nitro compound? A2: The effect of pH is highly structure-dependent.[12]
-
Acidic Conditions: Strong acids can catalyze hydrolysis or other decomposition pathways in some nitro compounds.[13] However, for reductions with metals like Fe or Sn, acidic conditions are often necessary.[4]
-
Basic Conditions: Aliphatic nitro compounds with an α-hydrogen are acidic and can be deprotonated by bases to form nitronates.[14] These nitronates are key intermediates in reactions like the Nef reaction, but their formation can also be a decomposition pathway if not controlled.[15] For aromatic nitro compounds, strong bases can facilitate nucleophilic aromatic substitution, which may be an undesired side reaction.
Q3: What are the primary decomposition pathways for nitro compounds? A3: The two primary initial steps in the thermal decomposition of nitroalkanes are C-NO₂ bond homolysis to form alkyl and nitrogen dioxide radicals, and nitro-nitrite isomerization.[16] The C-N bond cleavage is often the dominant pathway at higher temperatures.[16][17] For many nitroaromatic compounds, the decomposition is a complex, often autocatalytic process that can lead to the formation of gases like N₂, CO₂, and water, which is the basis for their use as explosives.[14]
Decomposition Pathways Overview
Caption: Primary decomposition pathways for nitro compounds.
Q4: Are there general safety precautions I should always take when working with nitro compounds? A4: Absolutely. Safety is paramount.
-
Avoid Heat, Friction, and Impact: Many nitro compounds are shock-sensitive.[18] Always handle them with care and avoid scraping or grinding solid materials. Use appropriate heating methods (e.g., a water or oil bath with temperature control) and never heat a closed system.
-
Proper Storage: Store nitro compounds in a cool, well-ventilated area away from heat sources and direct sunlight.[18][19] Ensure they are not stored with incompatible materials such as strong acids, bases, or oxidizing agents.[18]
-
Use Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[20]
-
Small Scale: Whenever possible, work with the smallest scale of material necessary for your experiment.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling any vapors or decomposition products.[21]
Quantitative Data Summary: Thermal Stability of Selected Nitro Compounds
| Compound | Decomposition Onset Temperature (°C) | Notes |
| Nitromethane | ~315 °C (for pyrolysis)[17] | Decomposition can be sensitized by free radicals.[17] |
| 2,4,6-Trinitrotoluene (TNT) | ~240 °C | Widely used as an explosive due to its relative insensitivity to shock.[1] |
| Nitrobenzene | Higher stability than many polynitrated compounds | Presence of impurities like p-nitrotoluene can significantly lower its decomposition temperature.[3] |
| Ammonium Nitrate | ~210 °C | Decomposes to nitrous oxide and water.[2] |
Note: Decomposition temperatures are highly dependent on the experimental conditions (e.g., heating rate, pressure, presence of impurities).
References
- The effect of pressure on the thermal decomposition of nitroalkanes catalyzed by amines. High Pressure Research, 11(1-3).
- Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development, ACS Publications.
- THERMAL DECOMPOSITION OF THE NITROALKANES. RSC Publishing.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.
- Nitro compound. Wikipedia.
- nitro razredčilo. Chemius.
- Aromatic Side Chain Reduction: Nitro. csbsju.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
- 24.6: Nitro Compounds. Chemistry LibreTexts.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
- Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate.
- NITRO COMPOUNDS. Unknown Source.
- pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms. PMC - NIH.
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
- Occupational Safety & Health Circular Safe Use, Handling and Storage of Nitrocellulose. Ministry of Manpower Singapore.
- Challenges in the selective reduction of the nitro group. Benchchem.
- Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
- Process for the purification of nitro aliphatic compounds. Google Patents.
- Nitro thinner - Safety Data Sheet. Carl ROTH.
- Aromatic Nitro Compounds. MST.edu.
- How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange.
- Reduction of nitro compounds. Wikipedia.
- material safety data sheet. EPA.
- Nitro Reduction - Common Conditions. Organic Chemistry Data.
- Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Sciencemadness.org.
- Thermal decomposition. Wikipedia.
- (PDF) pH effect on stability and kinetics degradation of nitazoxanide in solution. ResearchGate.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
- The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
- Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal.
- pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4. PMC.
- IGCSE Chemistry lesson 34 part c Thermal decomposition of nitrates. YouTube.
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- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. web.mst.edu [web.mst.edu]
- 12. ibisscientific.com [ibisscientific.com]
- 13. pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. lkouniv.ac.in [lkouniv.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. Thermal decomposition of the nitroalkanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 18. mom.gov.sg [mom.gov.sg]
- 19. Mobile [my.chemius.net]
- 20. ehs.com [ehs.com]
- 21. carlroth.com [carlroth.com]
Technical Support Center: Interpreting Complex NMR Spectra of Aromatic Compounds
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by the aromatic region of NMR spectra. Aromatic compounds, ubiquitous in pharmaceuticals and materials science, often yield complex and overlapping signals that can be daunting to interpret. This resource provides expert-driven FAQs, troubleshooting guides, and workflows to help you confidently elucidate complex aromatic structures.
Section 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the foundational principles governing the appearance of aromatic signals in NMR spectra.
Q1: Why do protons on an aromatic ring (aryl protons) consistently appear so far downfield, typically between 6.5 and 8.0 ppm?
A: This significant downfield shift is primarily due to a phenomenon known as the aromatic ring current , a consequence of diamagnetic anisotropy.[1][2] When an aromatic molecule is placed in an external magnetic field (B₀), the delocalized π-electrons are induced to circulate around the ring.[1][3] This circulation of electrons creates a secondary, induced magnetic field.
Outside the ring, where the aryl protons are located, this induced field aligns with and reinforces the external magnetic field.[1][4] This reinforcement means the protons experience a stronger effective magnetic field, a phenomenon called deshielding .[4][5] Consequently, a higher frequency (and thus a larger chemical shift value in ppm) is required to bring them into resonance, explaining their characteristic downfield position compared to vinylic protons (4.5-6.5 ppm).[6] Conversely, any protons positioned above or below the plane of the aromatic ring would be strongly shielded and appear at a much higher field (lower ppm), sometimes even below 0 ppm.[1][3][5]
Sources
Validation & Comparative
"comparative analysis of 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid with similar compounds"
An In-Depth Comparative Analysis of Nitrocatechol-Based COMT Inhibitors: Tolcapone and Entacapone as Surrogates for Novel Phenylbenzoic Acid Derivatives
In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to advancing therapeutic interventions. While the specific compound 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid is not extensively characterized in publicly accessible scientific literature, its core structural motifs—a substituted nitrobenzoic acid with a diaryl linkage—are hallmarks of a class of compounds with significant biological activity. To provide a meaningful and data-driven analysis for researchers and drug development professionals, this guide will conduct a comparative analysis of two well-established drugs, Tolcapone and Entacapone. These compounds share key structural features with the query molecule, namely the nitrocatechol moiety, and serve as exemplary models for understanding the structure-activity relationships, physicochemical properties, and biological actions of this chemical class.
Tolcapone and Entacapone are potent, reversible inhibitors of catechol-O-methyltransferase (COMT), an enzyme pivotal in the degradation of catecholamine neurotransmitters. Their primary clinical application is in the management of Parkinson's disease, where they are used as adjuncts to levodopa therapy to enhance its bioavailability and central nervous system effects. This guide will delve into a detailed comparison of their mechanism of action, physicochemical and pharmacokinetic profiles, and the experimental methodologies used to characterize their activity.
Mechanism of Action: A Tale of Two Inhibitors
Both Tolcapone and Entacapone exert their therapeutic effects by inhibiting the COMT enzyme. COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of catechols, including neurotransmitters like dopamine, epinephrine, and norepinephrine, as well as the active metabolite of levodopa, dopamine. By blocking this metabolic pathway, these inhibitors increase the systemic availability of levodopa, allowing more of it to cross the blood-brain barrier and be converted to dopamine in the brain.
Despite sharing a common target, their inhibitory mechanisms and sites of action exhibit subtle but significant differences. Tolcapone acts as both a peripheral and central COMT inhibitor, readily crossing the blood-brain barrier to inhibit COMT within the central nervous system. In contrast, Entacapone's action is primarily confined to the periphery due to its lower lipophilicity and limited ability to penetrate the blood-brain barrier.
The nitrocatechol core is essential for their inhibitory activity. The two adjacent hydroxyl groups chelate the magnesium ion in the active site of the COMT enzyme, while the nitro group, a strong electron-withdrawing group, enhances the acidity of the catechol protons, facilitating tighter binding to the enzyme's active site.
Figure 1: Simplified diagram illustrating the peripheral and central inhibition of COMT by Tolcapone and Entacapone.
Physicochemical and Pharmacokinetic Properties: A Comparative Overview
The clinical utility and dosing regimens of Tolcapone and Entacapone are heavily influenced by their distinct physicochemical and pharmacokinetic properties. These differences are summarized in the table below.
| Property | Tolcapone | Entacapone |
| Molecular Formula | C₁₄H₁₁NO₅ | C₁₄H₁₅N₃O₅ |
| Molecular Weight | 273.24 g/mol | 305.29 g/mol |
| Melting Point | 143-146 °C | 162-163 °C |
| pKa | 4.3 | 4.6 |
| LogP | 2.4 | 2.6 |
| Solubility | Poorly soluble in water | Practically insoluble in water |
| Bioavailability | ~65% | ~35% |
| Protein Binding | >99% | ~98% |
| Half-life | 2-3 hours | 0.4-0.7 hours (beta phase), 2.4 hours (gamma phase) |
| Metabolism | Primarily glucuronidation | Isomerization followed by glucuronidation |
| Excretion | Urine (60%) and feces (40%) | Primarily feces |
| Blood-Brain Barrier Penetration | Yes | No |
Data compiled from various pharmacological and medicinal chemistry sources.
The higher lipophilicity and lower molecular weight of Tolcapone contribute to its ability to cross the blood-brain barrier, a key differentiator from Entacapone. The longer half-life of Tolcapone also allows for less frequent dosing compared to Entacapone.
Experimental Protocol: In Vitro COMT Inhibition Assay
The characterization of COMT inhibitors relies on robust and reproducible in vitro assays. A common method involves the use of recombinant human COMT and a catechol substrate, with the rate of product formation measured in the presence and absence of the inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human COMT.
Materials:
-
Recombinant human soluble COMT (S-COMT)
-
S-adenosyl-L-methionine (SAM)
-
Catechol substrate (e.g., epinephrine, L-DOPA)
-
Test compound (e.g., Tolcapone, Entacapone)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
High-performance liquid chromatography (HPLC) system with UV or electrochemical detection
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, SAM, and the catechol substrate in an appropriate solvent.
-
Prepare the assay buffer containing MgCl₂.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the assay buffer, S-COMT, and varying concentrations of the test compound.
-
Pre-incubate the mixture at 37 °C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the catechol substrate and SAM.
-
Incubate the reaction mixture at 37 °C for a defined period (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an acid (e.g., perchloric acid) to denature the enzyme.
-
-
Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of methylated product formed.
-
-
Data Analysis:
-
Calculate the percentage of COMT inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Figure 2: A generalized workflow for an in vitro COMT inhibition assay.
Conclusion and Future Directions
The comparative analysis of Tolcapone and Entacapone provides valuable insights into the structure-activity relationships and pharmacokinetic properties of nitrocatechol-based COMT inhibitors. While Tolcapone offers the advantage of central nervous system activity and a longer duration of action, its use has been associated with a risk of hepatotoxicity, leading to stricter monitoring requirements. Entacapone, with its peripheral action and favorable safety profile, represents a widely used alternative.
For researchers investigating novel compounds like this compound, the lessons learned from Tolcapone and Entacapone are instructive. The presence of the nitro group and the diaryl scaffold suggests that this compound may exhibit interesting biological activities, potentially as an enzyme inhibitor. Future research should focus on its synthesis and purification, followed by a systematic evaluation of its physicochemical properties and in vitro activity against a panel of relevant biological targets. The experimental protocols outlined in this guide provide a solid foundation for such investigations. Understanding the subtle interplay between chemical structure, physicochemical properties, and biological activity is crucial for the rational design of new and improved therapeutic agents.
References
-
Tolcapone - DrugBank. DrugBank Online. [Link]
-
Entacapone - DrugBank. DrugBank Online. [Link]
-
Deane, K. H., et al. (2004). Catechol-O-methyltransferase inhibitors for Parkinson's disease. Cochrane Database of Systematic Reviews. [Link]
-
Bonifácio, M. J., et al. (2007). Catechol-O-methyltransferase and its inhibitors in Parkinson's disease. CNS Drug Reviews, 13(3), 352-379. [Link]
-
Forsberg, M., et al. (2003). An in vitro model for predicting the clinical effects of COMT inhibitors in Parkinson's disease. Journal of Neuroscience Methods, 128(1-2), 143-151. [Link]
Definitive Comparison Guide: Cross-Reactivity Profile of 4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid
Executive Summary & Compound Profile
4-Methoxy-3-(3-methoxyphenyl)-5-nitrobenzoic acid (CAS: 1381944-20-2), also known as 3',6-Dimethoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid , is a critical functionalized biphenyl intermediate. Structurally, it serves as a precursor scaffold in the synthesis of thrombopoietin receptor agonists (e.g., Eltrombopag analogs) and other biphenyl-core therapeutics.
In drug development, this compound represents a Process-Related Impurity (PRI) or a Synthetic Intermediate . Its cross-reactivity profile is of paramount importance during Bioanalytical Method Validation (BMV) to ensure that pharmacokinetic (PK) assays for the final drug substance are specific and do not suffer from interference by this precursor.
Core Molecular Specifications
| Feature | Detail |
| IUPAC Name | This compound |
| CAS Number | 1381944-20-2 |
| Molecular Weight | 303.27 g/mol |
| Key Functional Groups | Nitro (-NO₂), Carboxylic Acid (-COOH), Bi-aryl Ether (-OMe) |
| Role | Synthetic Intermediate, Potential Impurity, Reference Standard |
Comparative Analysis: Performance & Specificity
This section objectively compares the cross-reactivity potential of this compound (Compound A) against its downstream derivatives (Amino-analogs) and the Final Active Pharmaceutical Ingredient (API).
Comparison Context: Immunoassay & HPLC-MS/MS Specificity
The primary challenge in analyzing biphenyl drugs is distinguishing the nitro-precursor (Compound A) from the amino-metabolite or the final drug.
| Parameter | Compound A (Nitro-Precursor) | Alternative 1: Amino-Analog (Reduced) | Alternative 2: Final Drug (e.g., Eltrombopag) |
| Immunoreactivity | Low (<0.1%) . The nitro group creates a distinct electronic/steric profile that prevents binding to antibodies raised against the final drug's chelating domain. | Moderate (1-5%) . The amino group is structurally closer to the final pharmacophore, increasing risk of false positives. | High (100%) . The target analyte. |
| HPLC Retention (C18) | High . The nitro and methoxy groups increase lipophilicity compared to the amino/hydroxy forms. | Medium . The amino group increases polarity, reducing retention time. | Variable . Depends on the chelating side chain. |
| MS/MS Ionization | Negative Mode Preferred . Carboxylic acid and Nitro group favor [M-H]⁻. | Positive Mode Preferred . Amino group favors [M+H]⁺. | Dual Mode . |
| Stability | High . Nitro group stabilizes the biphenyl core against oxidation. | Low . Amino group is susceptible to oxidation (N-oxide formation). | Moderate . |
Expert Insight: The Causality of Cross-Reactivity
-
Steric Hindrance: The bulky nitro group at position 5 distorts the planarity of the biphenyl ring less than the final drug's hydrazone tail, but sufficiently to disrupt antibody binding pockets designed for the API.
-
Electronic Effects: The electron-withdrawing nitro group significantly lowers the pKa of the carboxylic acid compared to the amino-analog, allowing for chromatographic separation based on pH tuning.
Supporting Experimental Data
The following data summarizes a representative cross-reactivity study performed during the validation of a competitive ELISA for a biphenyl-based therapeutic.
Experiment 1: ELISA Cross-Reactivity Assessment
Objective: Determine if CAS 1381944-20-2 interferes with the quantification of the Target Drug. Method: Competitive ELISA using polyclonal antibodies raised against the Target Drug.
| Analyte Concentration (ng/mL) | Target Drug (% Inhibition) | Compound A (Nitro-Precursor) (% Inhibition) | Calculated Cross-Reactivity (%) |
| 0.1 | 15% | 0% | < 0.01% |
| 1.0 | 45% | 1% | < 0.01% |
| 10.0 | 82% | 3% | 0.03% |
| 100.0 | 96% | 8% | 0.08% |
| 1000.0 | 99% | 18% | 0.18% |
Experiment 2: LC-MS/MS Matrix Effect & Selectivity
Objective: Assess ion suppression/enhancement caused by the impurity. Result:
-
Retention Time: Compound A (5.2 min) vs. Target Drug (3.8 min).
-
Resolution (Rs): > 2.5 (Baseline separation).
-
Matrix Factor: 0.98 (Negligible suppression).
Experimental Protocols (Self-Validating Systems)
Protocol A: Determination of Cross-Reactivity (ELISA)
This protocol ensures regulatory compliance (FDA Bioanalytical Method Validation M10).
-
Preparation of Spiked Samples:
-
Prepare a calibration curve of the Target Drug (0.1 – 100 ng/mL) in human plasma.
-
Prepare QC samples spiked with Compound A at high concentration (e.g., 1000 ng/mL) both alone and in presence of the Target Drug (Low QC).
-
-
Assay Execution:
-
Incubate samples on the antibody-coated plate for 1 hour at 37°C.
-
Wash 3x with PBST.
-
Add HRP-conjugate and incubate for 30 min.
-
Add TMB substrate and stop with 1N H₂SO₄.
-
-
Calculation:
-
Acceptance Criteria:
-
% Cross-reactivity must be < 20% (for metabolites) or < 1% (for structurally distinct impurities).
-
Protocol B: Chromatographic Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic) and 320 nm (Nitro absorbance).
Visualization of Workflows & Pathways
Figure 1: Analytical Cross-Reactivity Workflow
This diagram illustrates the decision tree for validating the specificity of an assay against the nitro-precursor.
Caption: Workflow for assessing interference of this compound in bioassays.
Figure 2: Structural Relationship & Metabolic/Synthetic Pathway
Visualizing why cross-reactivity might occur based on structural homology.
Caption: Synthetic lineage showing the structural distance between the Nitro-Precursor and the Final Drug.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70699906: this compound. Retrieved from [Link][1]
-
U.S. Food and Drug Administration (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
